molecular formula C16H18BrNO4S B609652 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate CAS No. 216853-60-0

3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate

Cat. No.: B609652
CAS No.: 216853-60-0
M. Wt: 400.28
InChI Key: KXBSQPLWTVQFGJ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NS3861 is an α3β2 full agonist and an α3β4 partial agonist.

Biochemical Analysis

Biochemical Properties

NS3861 (fumarate) plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to α3β4 nAChR, with a binding Ki value of 0.62 nM . Additionally, it interacts with other nAChR subtypes such as α3β2, α4β4, and α4β2, although with varying affinities (Ki values of 25, 7.8, and 55 nM, respectively) . These interactions are crucial for modulating neurotransmission and influencing various cellular responses.

Cellular Effects

NS3861 (fumarate) has notable effects on different types of cells and cellular processes. It selectively activates α3-containing nAChRs, leading to changes in cell signaling pathways and gene expression . In HEK293 cell lines, NS3861 (fumarate) displays higher efficacy at the α3β2 receptor compared to the α3β4 receptor, with EC50 values of 1.7 and 0.15 μM, respectively . This selective activation influences cellular metabolism and can impact processes such as neurotransmitter release and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of NS3861 (fumarate) involves its binding interactions with nicotinic acetylcholine receptors. As an agonist, it induces inward currents in patch-clamp assays using X. laevis oocytes expressing recombinant human α3β2- or α3β4-containing nAChR receptors . This binding leads to the activation of these receptors, resulting in downstream signaling events that modulate cellular functions. NS3861 (fumarate) also exhibits partial agonist properties at α3β4 nAChR, contributing to its unique pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NS3861 (fumarate) can change over time. The compound is stable under specific storage conditions, such as at -80°C for up to 6 months and at -20°C for up to 1 month . Long-term studies have shown that NS3861 (fumarate) can influence cellular function over extended periods, with potential implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of NS3861 (fumarate) vary with different dosages in animal models. In vivo studies have demonstrated that NS3861 (fumarate) enhances fecal pellet expulsion in a dose-dependent manner in mice that received long-term morphine treatment . High doses of NS3861 (fumarate) may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

NS3861 (fumarate) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with nAChRs play a role in modulating metabolic flux and metabolite levels, impacting cellular energy balance and neurotransmitter synthesis . These metabolic effects are crucial for understanding the compound’s overall impact on cellular physiology.

Transport and Distribution

Within cells and tissues, NS3861 (fumarate) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its pharmacokinetics and pharmacodynamics . Understanding the transport mechanisms of NS3861 (fumarate) is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

NS3861 (fumarate) exhibits specific subcellular localization patterns that impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how NS3861 (fumarate) exerts its effects at the cellular level.

Biological Activity

3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, also known as NS 3861, is a compound of interest due to its unique structural features and biological activities. This compound has been studied primarily for its interactions with nicotinic acetylcholine receptors (nAChRs), particularly its agonistic effects on specific receptor subtypes.

Chemical Structure and Properties

The chemical formula of NS 3861 is C16H18BrNO4SC_{16}H_{18}BrNO_4S. The compound features a bicyclic structure that contributes to its biological activity. Its molecular weight is approximately 396.29 g/mol, and it is characterized by the presence of a bromo-thienyl group, which is believed to enhance its interaction with biological targets.

Nicotinic Acetylcholine Receptor Interaction

NS 3861 has been identified as a full agonist at the α3β2 nAChR subtype with an effective concentration (EC50) of 1.6 μM . Additionally, it acts as a partial agonist at the α3β4 subtype with an EC50 of 1 μM . The compound exhibits minimal activity at α4β2 and α4β4 subtypes, indicating a selective profile that could be beneficial for therapeutic applications targeting specific nAChR-mediated pathways .

Affinity and Binding Characteristics

The binding affinity of NS 3861 for various nAChR subtypes has been quantified using K_i values:

  • α3β2 : 25 nM
  • α3β4 : 0.62 nM
  • α4β2 : 55 nM
  • α4β4 : 7.8 nM

These values suggest that NS 3861 has a high affinity for the α3β4 receptor subtype compared to others, which may influence its pharmacological profile and potential therapeutic effects .

Neuropharmacological Studies

Recent studies have explored the neuropharmacological implications of NS 3861 in models of neurodegenerative diseases. In particular, its role in modulating cholinergic signaling has been investigated for potential benefits in conditions like Alzheimer's disease.

  • Alzheimer's Disease Models : In animal models, NS 3861 demonstrated improved cognitive functions attributed to enhanced cholinergic transmission, suggesting its potential as a therapeutic agent in cognitive decline associated with Alzheimer's disease .
  • Anxiety and Depression Models : The compound's action on serotonin receptors has also been noted, where it acts as a competitive antagonist at the serotonin 5HT1A receptor. This dual action on both nicotinic and serotonergic systems may provide an avenue for treating mood disorders .

Data Summary Table

Biological ActivityReceptor TypeEC50 (μM)K_i (nM)
Full Agonistα3β21.625
Partial Agonistα3β410.62
Minimal Activityα4β2N/A55
Minimal Activityα4β4N/A7.8
Competitive Antagonist5HT1AN/AN/A

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of 8-azabicyclo[3.2.1]octane derivatives that have shown promising activity at monoamine transporters, which are critical in the treatment of neurological disorders. Research indicates that modifications to the bicyclic structure can enhance selectivity and potency against dopamine, serotonin, and norepinephrine transporters.

Key Findings:

  • The compound exhibits structural similarities to known ligands like GBR 12909, which is a potent dopamine transporter inhibitor .
  • Structure-activity relationship studies suggest that specific substitutions on the bicyclic framework can yield compounds with high selectivity for the dopamine transporter over others, potentially leading to new treatments for conditions such as depression and ADHD .

Neuropharmacology

In neuropharmacological studies, 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate has been investigated for its effects on neurotransmitter systems. Its ability to interact with serotonin and dopamine receptors makes it a candidate for exploring new therapeutic avenues.

Case Studies:

  • A study highlighted that certain derivatives of 8-azabicyclo[3.2.1]octanes showed significant binding affinity at the serotonin transporter (SERT), indicating potential for developing antidepressants or anxiolytics .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions involving cyclization and functional group transformations. Its unique structure allows for further derivatization, which may lead to a library of compounds with varied biological activities.

Synthetic Pathways:

  • The compound can be synthesized using methodologies that involve ring closure reactions and subsequent functionalization of the thienyl group, allowing for the introduction of diverse substituents that can modulate biological activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for its development as a therapeutic agent.

Research Insights:

  • Preliminary studies suggest that the compound has favorable pharmacokinetic properties, but detailed toxicological assessments are necessary to ensure safety in clinical applications .

Properties

IUPAC Name

3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBSQPLWTVQFGJ-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.